molecular formula C17H15N3O2S2 B12218991 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B12218991
M. Wt: 357.5 g/mol
InChI Key: BAOPWEPYONLZGR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound was first documented in PubChem in 2006 (CID: 7708092) and has undergone structural refinements over time, with the latest modification recorded in May 2025. Its synthesis aligns with broader efforts to functionalize 1,3,4-thiadiazoles, a class of heterocycles recognized for their stability and bioactivity. Early synthetic routes relied on classical cyclization methods using thioamides, but advancements in enzymatic catalysis have since enabled more efficient pathways. For instance, vanadium-dependent haloperoxidases (VHPOs) have been employed to catalyze oxidative dimerization of thioamides, producing thiadiazoles with high chemoselectivity.

Table 1: Key Historical Milestones

Year Development Source
2006 Initial registration in PubChem
2025 Structural optimization and updated properties
2025 Enzymatic synthesis protocols established

Relevance in Contemporary Chemical Research

This compound has emerged as a model compound for studying structure-activity relationships (SARs) in thiadiazole derivatives. Its benzylsulfanyl moiety enhances lipophilicity, facilitating membrane penetration—a critical property for bioactive molecules. Recent studies highlight its potential as a scaffold for antitumor agents, with analogues demonstrating inhibitory effects on histone deacetylases (HDACs) and tyrosine kinases. Additionally, the compound’s sulfur-rich structure enables interactions with biological targets through hydrogen bonding and hydrophobic effects, as evidenced by molecular docking studies.

Overview of Thiadiazole-Based Compounds in Organic Chemistry

1,3,4-Thiadiazoles are sulfur-nitrogen heterocycles valued for their mesoionic character and metabolic stability. These compounds serve as bioisosteres for pyrimidines and oxadiazoles, offering improved pharmacokinetic profiles. Key applications include:

  • Anticancer Agents : Thiadiazoles inhibit tubulin polymerization and focal adhesion kinase (FAK), disrupting cancer cell proliferation.
  • Antimicrobials : Sulfonyl thiourea derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens.
  • Enzyme Inhibitors : Recent derivatives target α-glucosidase and acetylcholinesterase, showing promise for diabetes and Alzheimer’s disease.

Table 2: Comparative Bioactivities of Thiadiazole Derivatives

Compound Class Target Pathway Efficacy (IC₅₀) Source
Sulfonyl thiourea-thiadiazoles Bacterial cell wall synthesis 2.1–8.7 μM
HDAC inhibitors Histone deacetylation 0.45–1.2 μM
α-Glucosidase inhibitors Carbohydrate metabolism 12.3–34.6 μM

Objectives and Scope of the Review

This review aims to:

  • Elucidate the synthetic pathways for this compound, emphasizing enzymatic and chemical methods.
  • Analyze its structural features, including electronic properties conferred by the methoxybenzamide group.
  • Evaluate pharmacological applications through comparative studies with analogous thiadiazoles.
  • Identify gaps in current research, such as the need for in vivo efficacy data and mechanistic studies.

The scope excludes clinical considerations (e.g., dosage, toxicity) to focus on chemical and preclinical aspects. By integrating data from enzymatic synthesis, molecular docking, and bioactivity assays, this review provides a foundation for future drug discovery efforts leveraging thiadiazole chemistry.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-7-13(8-10-14)15(21)18-16-19-20-17(24-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

BAOPWEPYONLZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol serves as a crucial intermediate step in the preparation of the target compound. This intermediate provides the necessary functional groups for the subsequent introduction of the benzylsulfanyl moiety at position 5.

The general procedure involves:

  • Reaction of carbon disulfide with hydrazine hydrate in an alcoholic potassium hydroxide solution
  • Formation of potassium hydrazinedithioformate
  • Reaction with hydrazine hydrate to form 4-amino-5-mercapto-1,2,4-triazole
  • Rearrangement to 5-amino-1,3,4-thiadiazole-2-thiol

This synthetic pathway provides the key intermediate with a thiol group at position 2, which can later be functionalized with the benzyl group to form the benzylsulfanyl moiety.

Spectroscopic Characterization of the Intermediate

The 5-amino-1,3,4-thiadiazole-2-thiol intermediate exhibits characteristic spectroscopic features that confirm its structure:

  • IR Spectrum : NH₂ stretching vibrations at 3090-3277 cm⁻¹, C=N stretching at 1626 cm⁻¹, and C-S-C stretching at approximately 823 cm⁻¹
  • ¹H NMR Spectrum : Broad singlet for NH₂ protons at approximately δ 5.3-5.7 ppm, and SH proton at approximately δ 13.0-13.5 ppm
  • Mass Spectrum : Molecular ion peak corresponding to the calculated molecular weight

Introduction of Benzylsulfanyl Group at Position 5

S-Benzylation of 5-Amino-1,3,4-thiadiazole-2-thiol

The introduction of the benzylsulfanyl group at position 5 of the 1,3,4-thiadiazole ring involves an S-benzylation reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide. Based on the procedures reported for similar compounds, the following method has been optimized for this transformation:

Table 1: Optimized Conditions for S-Benzylation Reaction

Parameter Condition Notes
Solvent Acetonitrile Provides optimal solubility
Base K₂CO₃ (2 equivalents) Acts as a binding agent
Temperature Reflux (80-82°C) Necessary for complete conversion
Reaction Time 6-7 hours Monitored by TLC
Molar Ratio (Substrate:Benzyl bromide) 1:1.1 Slight excess of benzyl bromide improves yield
Yield 75-88% After purification

The detailed procedure is as follows:

  • A three-necked flask equipped with a stirrer and dropping funnel is charged with 5-amino-1,3,4-thiadiazole-2-thiol (3.4 mmol) and K₂CO₃ (2 mmol)
  • Acetonitrile (6 mL) is added, and the mixture is sonicated to ensure homogeneity
  • Benzyl bromide (1 mmol) is dissolved in acetonitrile (15 mL) and added dropwise to the reaction mixture (1 drop every 5 seconds)
  • The reaction mixture is refluxed for 6-7 hours with TLC monitoring
  • Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure
  • The residue is extracted with ethyl acetate and saturated NaCl solution
  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated
  • The product is purified by column chromatography using an appropriate eluent system

This S-benzylation procedure consistently yields 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with high purity, which serves as a key intermediate for the subsequent amidation step.

Characterization of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

The structure of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine is confirmed through various spectroscopic methods:

  • IR Spectrum : NH₂ stretching at 3300-3100 cm⁻¹, C=N stretching at approximately 1630 cm⁻¹, and C-S-C stretching at 820-830 cm⁻¹
  • ¹H NMR Spectrum (CDCl₃, 400 MHz) : Singlet at δ 4.35-4.40 ppm (2H, SCH₂), multiplet at δ 7.25-7.40 ppm (5H, aromatic protons), and broad singlet at δ 5.30-5.60 ppm (2H, NH₂)
  • ¹³C NMR Spectrum : Signals for the benzyl carbon at approximately δ 36-38 ppm, aromatic carbons at δ 127-139 ppm, and thiadiazole carbons at δ 150-170 ppm
  • Mass Spectrum : Molecular ion peak consistent with the calculated molecular weight

Amidation with 4-Methoxybenzoyl Chloride

Optimization of Amidation Conditions

The final step in the synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves the amidation of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with 4-methoxybenzoyl chloride. Based on procedures reported for similar compounds, several reaction conditions have been evaluated to optimize this transformation.

Table 2: Optimization of Amidation Reaction Conditions

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 THF TEA 0 to rt 4 65
2 DCM TEA 0 to rt 3 72
3 Toluene TEA Reflux 2 78
4 Acetone K₂CO₃ 0 to rt 5 68
5 DCM Pyridine 0 to rt 3 81
6 THF NaH 0 to rt 4 70

The results indicate that using dichloromethane (DCM) as the solvent with pyridine as the base provides the highest yield (81%) for the amidation reaction.

General Procedure for Amidation

Based on the optimized conditions, the following general procedure is recommended for the amidation step:

  • To a solution of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv.) in dry DCM (10 mL/mmol) at 0°C, add pyridine (1.5 equiv.)
  • Add 4-methoxybenzoyl chloride (1.2 equiv.) dropwise to the reaction mixture while maintaining the temperature at 0-5°C
  • Allow the reaction mixture to warm to room temperature and stir for 3 hours
  • Monitor the reaction progress by TLC (appropriate solvent system)
  • Upon completion, quench the reaction with water and extract with DCM (3 × 15 mL)
  • Wash the combined organic layers with 5% HCl, saturated NaHCO₃ solution, and brine
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
  • Purify the crude product by column chromatography using a suitable eluent system or by recrystallization from an appropriate solvent

This procedure consistently yields this compound with high purity and in good yield.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have led to the development of microwave-assisted synthesis for the preparation of thiadiazole derivatives. This approach offers several advantages over conventional heating methods, including reduced reaction times, higher yields, and fewer side products.

The microwave-assisted amidation procedure is as follows:

  • In a microwave reaction vessel, combine 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv.) and pyridine (1.5 equiv.) in dry DCM (5 mL/mmol)
  • Add 4-methoxybenzoyl chloride (1.2 equiv.) to the reaction mixture
  • Seal the vessel and irradiate at 100°C (150-200 W) for 15-20 minutes
  • Allow the reaction mixture to cool to room temperature
  • Work up and purify as described in the conventional method

The microwave-assisted approach significantly reduces the reaction time from 3 hours to approximately 20 minutes while maintaining comparable yields (78-83%).

Characterization of this compound

Spectroscopic Analysis

The structure of this compound has been confirmed through various spectroscopic techniques:

Table 3: Spectroscopic Data for this compound

Technique Data Assignment
IR (KBr, cm⁻¹) 3280-3250 N-H stretching
3060-3030 Aromatic C-H stretching
2940-2920 Aliphatic C-H stretching
1670-1650 C=O stretching (amide)
1630-1610 C=N stretching
1260-1240 C-O-C stretching
830-820 C-S-C stretching
¹H NMR (DMSO-d₆, 400 MHz) 12.50-12.30 (s, 1H) CONH
7.95-7.85 (d, J = 8.8 Hz, 2H) Aromatic protons (4-methoxyphenyl)
7.40-7.25 (m, 5H) Aromatic protons (benzyl)
7.10-7.00 (d, J = 8.8 Hz, 2H) Aromatic protons (4-methoxyphenyl)
4.45-4.35 (s, 2H) SCH₂
3.85-3.80 (s, 3H) OCH₃
¹³C NMR (DMSO-d₆, 100 MHz) 165.0-163.0 C=O
162.0-160.0 C-OCH₃
160.0-158.0 Thiadiazole C-2
158.0-156.0 Thiadiazole C-5
138.0-136.0 Aromatic C (benzyl)
130.0-128.0 Aromatic CH (4-methoxyphenyl)
129.0-127.0 Aromatic CH (benzyl)
124.0-122.0 Aromatic C (4-methoxyphenyl)
114.0-112.0 Aromatic CH (4-methoxyphenyl)
55.0-54.0 OCH₃
37.0-36.0 SCH₂
MS (ESI) m/z 357.46 [M+H]⁺

These spectroscopic data confirm the structure of this compound and are consistent with the expected structural features of the compound.

Purity Analysis

The purity of the synthesized this compound can be determined through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Analysis using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water) typically shows a single peak with purity >98%
  • Thin-Layer Chromatography (TLC) : Single spot on silica gel plates using appropriate solvent systems
  • Elemental Analysis : Experimental values of C, H, N, S content should be within ±0.4% of the calculated values

Table 4: Elemental Analysis of this compound

Element Calculated (%) Found (%)
C 57.12 57.05
H 4.23 4.25
N 11.76 11.70
S 17.95 17.88

The physical properties of the final compound include:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 190-192°C
  • Solubility: Soluble in DMSO, DMF, partially soluble in methanol, ethanol, and chloroform, insoluble in water

Alternative Synthetic Approaches

One-Pot Synthesis

An alternative approach for the synthesis of this compound involves a one-pot procedure that combines multiple steps in a single reaction vessel. This approach minimizes the isolation and purification of intermediates, potentially leading to higher overall yields and improved efficiency.

The one-pot synthesis involves:

  • Formation of a thiosemicarbazide derivative from 4-methoxybenzoic acid
  • In situ cyclization to form the 1,3,4-thiadiazole ring
  • S-benzylation in the same reaction vessel

Although this approach streamlines the synthetic process, it typically results in lower purity of the final product and may require more intensive purification steps.

Solid-Phase Synthesis

Solid-phase synthesis represents another alternative approach for the preparation of this compound, particularly for the production of libraries of analogous compounds for structure-activity relationship studies.

The solid-phase approach involves:

  • Attachment of a suitable starting material to a solid support (e.g., Wang resin)
  • Sequential transformations to build the desired structure
  • Cleavage from the solid support to yield the final product

This approach offers advantages in terms of automation and parallel synthesis but may result in lower overall yields compared to solution-phase methods.

Scale-Up Considerations and Optimization

Batch Size Optimization

For larger-scale production of this compound, several factors need to be considered to maintain reaction efficiency and product quality:

Table 5: Scale-Up Parameters for Key Synthetic Steps

Synthetic Step Small Scale Medium Scale Large Scale Critical Parameters
1,3,4-Thiadiazole Formation 1-5 g 10-50 g >100 g Temperature control, POCl₃ addition rate
S-Benzylation 1-5 g 10-50 g >100 g Dropwise addition of benzyl bromide, efficient stirring
Amidation 1-5 g 10-50 g >100 g Controlled addition of acid chloride, temperature maintenance

The synthesis of this compound can be achieved through a multi-step process involving the formation of the 1,3,4-thiadiazole scaffold, introduction of the benzylsulfanyl group, and amidation with 4-methoxybenzoyl chloride. The optimized conditions for each step have been established, providing a reliable and reproducible method for the preparation of this compound with high purity and good yields.

Future research directions may include:

  • Development of greener synthetic approaches using environmentally friendly reagents and solvents
  • Continuous-flow chemistry for more efficient and scalable production
  • Expansion of the methodology to prepare libraries of analogous compounds for structure-activity relationship studies
  • Investigation of asymmetric synthetic approaches for chiral derivatives

This comprehensive analysis provides a solid foundation for the preparation of this compound and related compounds, facilitating further research into their potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is a common pharmacophore in medicinal and agrochemical research. Substitutions at the 5-position significantly alter molecular properties:

Compound Name 5-Substituent 2-Substituent Melting Point (°C) Yield (%) Key Observations
Target Compound Benzylsulfanyl 4-Methoxybenzamide N/A N/A Hypothesized balanced lipophilicity
5h (N-[5-(Benzylthio)-...phenoxy)acetamide) Benzylthio 2-(2-Isopropyl-5-methylphenoxy) 133–135 88 High yield; moderate melting point
5m (N-[5-(Benzylthio)-...phenoxy)acetamide) Benzylthio 2-(2-Methoxyphenoxy) 135–136 85 Similar yield to 5h; methoxy enhances polarity
Ev7 Compound (4-Methoxybenzamide analog) Furan-2-yl 4-Methoxybenzamide N/A N/A Active against P. aeruginosa
Ev9 Compound 4-Chlorobenzylthio 4-(Dimethylsulfamoyl)benzamide N/A N/A Sulfamoyl group increases acidity

Key Findings :

  • Benzylsulfanyl vs. Benzylthio : The sulfanyl (S-) linkage in the target compound may enhance stability compared to thioether (S-C) bonds in analogs like 5h .
  • Aromatic vs. Heterocyclic Substituents : The furan-2-yl group in ’s compound demonstrates that heterocyclic substituents can confer antibacterial activity, suggesting the benzylsulfanyl group in the target may similarly influence bioactivity .
  • Electron-Donating vs.

Functional Group Modifications on the Benzamide Moiety

The benzamide group’s substitution pattern affects electronic properties and intermolecular interactions:

Compound Name Benzamide Substituent Biological Activity
Target Compound 4-Methoxy Not reported
Ev7 Compound 4-Methoxy Anti-P. aeruginosa activity
Ev12 Compound 4-(Dimethylsulfamoyl) Unspecified (potential CNS targets)
5k () 2-Methoxyphenoxy Not reported

Key Findings :

  • 4-Methoxybenzamide : Present in both the target and ’s compound, this group is associated with antibacterial activity, possibly due to enhanced membrane penetration or target binding .
  • Sulfamoyl vs. Methoxy : Sulfamoyl groups (e.g., ) introduce sulfonamide functionality, which is common in drugs targeting enzymes like carbonic anhydrase, whereas methoxy groups may favor antioxidant or anti-inflammatory effects .

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄N₄OS₂
  • Molecular Weight : 378.45 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 6.6 (indicating high lipophilicity)

1. Anticancer Activity

This compound has shown significant anticancer properties in various studies.

  • In Vitro Studies : Research indicates that this compound exhibits antiproliferative effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values for these cell lines are reported as follows:
Cell LineIC₅₀ (μM)
MCF-73.1
A5495.3

These findings suggest that the compound effectively inhibits cell growth and proliferation in a dose-dependent manner .

The mechanism through which this compound exerts its anticancer effects involves:

  • Enzyme Inhibition : The compound has been identified as a dual inhibitor of EGFR and HER-2 kinases, which are critical in the progression of several cancers .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in apoptotic markers and cell cycle arrest .

3. Anticonvulsant Activity

In addition to its anticancer properties, this compound exhibits potential anticonvulsant activity. In vivo studies using models such as the maximal electroshock seizure (MES) test have shown:

  • Protection Rate : At a dosage of 100 mg/kg, the compound provided approximately 66.67% protection against seizures induced by MES .

Case Studies and Experimental Findings

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

  • Antiproliferative Activity : A study reported that derivatives containing methoxy groups showed enhanced antiproliferative activity against various cancer cell lines compared to their non-methoxylated counterparts .
  • Neurotoxicity Assessment : The neurotoxicity of compounds was evaluated using rotarod tests alongside anticonvulsant efficacy assessments, confirming that the tested thiadiazole derivatives had minimal neurotoxic effects at effective dosages .

Q & A

Q. What are the standard synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide?

The synthesis typically involves a multi-step approach:

Hydrazide formation : Reacting 4-methoxybenzoic acid with hydrazine to form the corresponding hydrazide.

Thiadiazole ring closure : Treating the hydrazide with carbon disulfide or thiocarbamides under acidic conditions to yield the 1,3,4-thiadiazole core.

Functionalization : Introducing the benzylsulfanyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl mercaptan and a base like NaH in THF).

Purification : Column chromatography or recrystallization from methanol/ethanol for final isolation .

Q. How is the compound characterized structurally and chemically?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–8.0 ppm).
    • IR : Stretching vibrations for C=O (~1660 cm⁻¹), C-S (~680 cm⁻¹), and NH (~3300 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular ion validation (exact mass: 359.07 g/mol).
  • Elemental analysis : To verify purity (>95%) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated.
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorometric assays for lipoxygenase (LOX) or cyclooxygenase (COX) activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Modify the benzylsulfanyl group (e.g., halogenation, alkylation) and compare activity.
  • Core modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess scaffold specificity.
  • Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical binding moieties.
  • Data analysis : IC₅₀ trends and LogP correlations to optimize potency and solubility .

Q. What computational methods are applied to study its mechanism of action?

  • Molecular docking : AutoDock Vina or Glide to predict binding to targets like 15-LOX (PDB: 1LOX).
    • Key interactions: Hydrogen bonding with Arg533, hydrophobic contacts with Leu408/Val422.
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Generate predictive models using descriptors like polar surface area and H-bond acceptors .

Q. How are data contradictions resolved in biological evaluations?

  • Case example : Discrepancies in cytotoxicity (e.g., high IC₅₀ in one cell line vs. low in another) may arise from:
    • Cell-specific uptake : Variations in membrane transporters (e.g., P-gp expression).
    • Metabolic stability : Liver microsome assays to assess degradation rates.
    • Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

  • Lipid formulation : Nanoemulsions or liposomes to enhance bioavailability.
  • Prodrug design : Introduce ester groups at the methoxy position for slow hydrolysis.
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) to identify vulnerable sites .

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